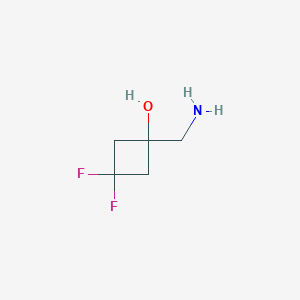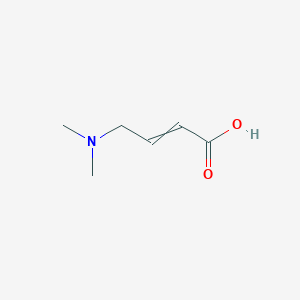![molecular formula C8H12F3N3O B11734995 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11734995.png)
2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}amino)etan-1-ol es un compuesto orgánico sintético que se caracteriza por la presencia de un anillo de pirazol sustituido con un grupo trifluorometilo y un grupo metilo.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-({[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}amino)etan-1-ol generalmente implica los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con una 1,3-dicetona en condiciones ácidas.
Introducción del grupo trifluorometilo: El grupo trifluorometilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando un agente trifluorometilant como el yoduro de trifluorometilo.
Alquilación: El grupo metilo se introduce mediante una reacción de alquilación utilizando yoduro de metilo.
Aminometilación: El grupo aminometilo se introduce haciendo reaccionar el derivado de pirazol con formaldehído y una amina secundaria.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y el desarrollo de catalizadores más eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El grupo hidroxilo se puede oxidar para formar un compuesto carbonílico utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto carbonílico se puede reducir nuevamente al grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo trifluorometilo puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles o haluros, a menudo en condiciones básicas.
Productos Principales
Oxidación: Formación de compuestos carbonílicos.
Reducción: Regeneración del grupo hidroxilo.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-({[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}amino)etan-1-ol tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se puede utilizar como bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Biología: Puede servir como una sonda o ligando en ensayos bioquímicos para estudiar la actividad enzimática o la unión a receptores.
Ciencia de Materiales: El compuesto se puede incorporar en polímeros u otros materiales para impartir propiedades específicas, como la hidrofobicidad o la estabilidad térmica.
Industria: Se puede utilizar en el desarrollo de agroquímicos, colorantes y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-({[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}amino)etan-1-ol depende de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. El grupo trifluorometilo puede aumentar la lipofilia del compuesto, mejorando su capacidad para atravesar las membranas celulares y alcanzar objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos Similares
2-({[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}amino)propan-1-ol: Estructura similar pero con un grupo propanol en lugar de etanol.
2-({[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}amino)butan-1-ol: Estructura similar pero con un grupo butanol en lugar de etanol.
Unicidad
La presencia del grupo trifluorometilo en 2-({[1-metil-3-(trifluorometil)-1H-pirazol-5-il]metil}amino)etan-1-ol imparte propiedades únicas como una mayor lipofilia y estabilidad metabólica. Esto lo convierte en un compuesto valioso para diversas aplicaciones, particularmente en química medicinal donde estas propiedades pueden mejorar la eficacia y la biodisponibilidad de los fármacos.
Propiedades
Fórmula molecular |
C8H12F3N3O |
|---|---|
Peso molecular |
223.20 g/mol |
Nombre IUPAC |
2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methylamino]ethanol |
InChI |
InChI=1S/C8H12F3N3O/c1-14-6(5-12-2-3-15)4-7(13-14)8(9,10)11/h4,12,15H,2-3,5H2,1H3 |
Clave InChI |
BMHIERUFHBINOK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C(F)(F)F)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine](/img/structure/B11734925.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734928.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734950.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11734957.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734958.png)
![3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B11734962.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734969.png)
![3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11734976.png)
![butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734984.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734993.png)
